1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the pyridinone ring.
Trifluoromethylation: Addition of a trifluoromethyl group.
Benzylation: Attachment of a benzyl group to the nitrogen atom.
Each step requires specific reagents and conditions, such as:
- Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Trifluoromethylation: Employing reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
- Benzylation: Utilizing benzyl chloride (C6H5CH2Cl) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
- Substitution: Using nucleophiles like amines or thiols in the presence of a base.
- Oxidation: Employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridinone derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-bromo-5-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Benzyl-3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for enhancing the lipophilicity and metabolic stability of compounds, making it a valuable feature in drug design.
Properties
IUPAC Name |
1-benzyl-3-bromo-5-(trifluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-11-6-10(13(15,16)17)8-18(12(11)19)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJNVJVKAFYPBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682419 |
Source
|
Record name | 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-00-0 |
Source
|
Record name | 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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